molecular formula C29H33NO2 B8458573 1-[2-[4-(1,2,3,4-Tetrahydro-2-phenyl-6-methoxynaphthalene-1-yl)phenoxy]ethyl]pyrrolidine

1-[2-[4-(1,2,3,4-Tetrahydro-2-phenyl-6-methoxynaphthalene-1-yl)phenoxy]ethyl]pyrrolidine

Cat. No. B8458573
M. Wt: 427.6 g/mol
InChI Key: NAPIZYZVKMASNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[4-(1,2,3,4-Tetrahydro-2-phenyl-6-methoxynaphthalene-1-yl)phenoxy]ethyl]pyrrolidine is a useful research compound. Its molecular formula is C29H33NO2 and its molecular weight is 427.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[4-(1,2,3,4-Tetrahydro-2-phenyl-6-methoxynaphthalene-1-yl)phenoxy]ethyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[4-(1,2,3,4-Tetrahydro-2-phenyl-6-methoxynaphthalene-1-yl)phenoxy]ethyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[2-[4-(1,2,3,4-Tetrahydro-2-phenyl-6-methoxynaphthalene-1-yl)phenoxy]ethyl]pyrrolidine

Molecular Formula

C29H33NO2

Molecular Weight

427.6 g/mol

IUPAC Name

1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3

InChI Key

NAPIZYZVKMASNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The synthesis begins with bromination1 of 2-bromo-5-methoxy-toluene to provide the benzyl bromide 1-Bromo-2-bromomethyl-4-methoxy-benzene. Alkylation of ethyl benzoylacetate2 with the benzyl bromide followed by decarboxylation leads to the ketone 3-(2-Bromo-5-methoxy-phenyl)-1-phenyl-propan-1-one, which is protected3 as the ketal 2-[2-Bromo-5-methoxy-phenyl)-2-phenyl-[1,3]dioxolane. Metal-halogen exchange of ketal 2-[2-Bromo-5-methoxy-phenyl)-2-phenyl-[1,3]dioxolane provides an aryl-lithium species, which adds readily to either 4-benzyloxy-benzoate or 4-benzoxy-benzontrile4 and furnishes the diketone 3-[2-(4-Benzyloxy-benzoyl)-5-methoxy-phenyl]-1-phenyl-propan-1-one upon acidic work-up. The diketone undergoes a titanium mediated McMurry type coupling5 to provide the alkene 4-(4-Benzyloxy-phenyl)-7-methoxy-3-phenyl-1,2-dihydro-naphthalene, which possesses the carbon framework of cis-1-{2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine with all the functional groups in place. A palladium catalyzed hydrogenation achieves the reduction of the olefinic double bond and deprotection of the benzyl ether in one pot. The introduction of the N-ethyl-pyrrolidino side-chain is achieved under Mitsunobu conditions to afford 1-{2-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-phenoxy]-ethyl}-pyrrolidine, the key precursor to cis-1-{2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine. This compound is converted to cis-6-phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydronaphthalene-2-ol with HBr as described in U.S. Pat. No. 5,552,241.
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Synthesis routes and methods II

Procedure details

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